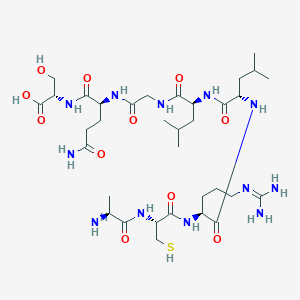![molecular formula C11H19NO3 B14229165 Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate CAS No. 517103-95-6](/img/structure/B14229165.png)
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate typically involves the reaction of ethyl acetoacetate with 3-hydroxypropylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyrrolidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall properties. For example:
Pyrrolidin-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals, it exhibits different reactivity due to the presence of a lactam group.
Pyrrolidin-2,5-dione: This compound is used in the synthesis of various bioactive molecules and has distinct chemical properties due to the presence of two carbonyl groups.
Propiedades
Número CAS |
517103-95-6 |
|---|---|
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
ethyl 2-[1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)9-10-5-3-6-12(10)7-4-8-13/h9,13H,2-8H2,1H3 |
Clave InChI |
VONZENNCWHMRBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CCCN1CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


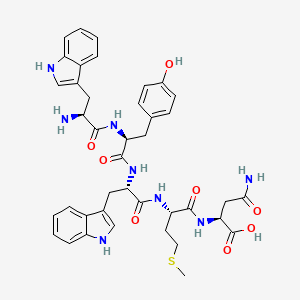
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
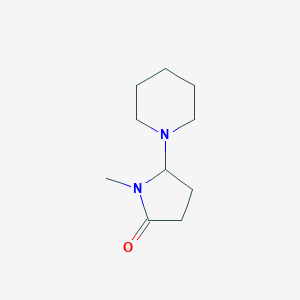
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
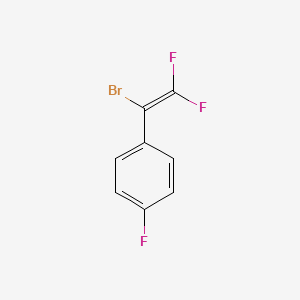
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)
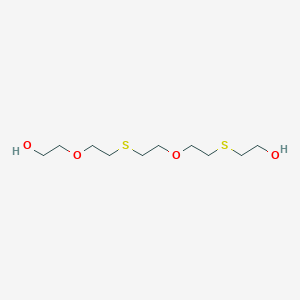
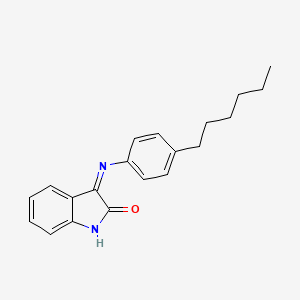
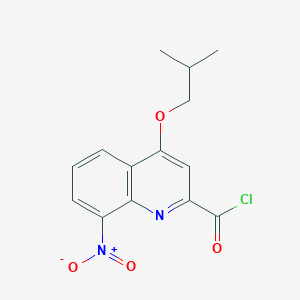
methanone](/img/structure/B14229133.png)

![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)
